molecular formula C18H41N7 B1175230 alpha-Fenchol CAS No. 14575-74-7

alpha-Fenchol

Cat. No.: B1175230
CAS No.: 14575-74-7
InChI Key:
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Description

Alpha-Fenchol, also known as 1,3,3-trimethyl-2-norbornanol, is a monoterpenoid and an isomer of borneol. It is a colorless or white solid that occurs widely in nature. The naturally occurring enantiomer (1R)-endo-(+)-alpha-Fenchol is extensively used in perfumery due to its pleasant scent, which contributes to the characteristic aroma of basil .

Mechanism of Action

Target of Action

Alpha-Fenchol is a naturally occurring bicyclic monoterpenoid It’s known that monoterpenoids, the class of compounds to which this compound belongs, interact with a variety of biological targets, including cellular membranes, ion channels, and enzymes .

Mode of Action

They can also bind to specific sites on proteins, modulating their activity .

Biochemical Pathways

This compound is part of the monoterpenoid biosynthetic pathway, which is known to occur mainly through the methyl-eritritol-phosphate (MEP) pathway in the plastids . Monoterpenoids are synthesized from fermentative sugars through heterologously reconstructing monoterpenoid biosynthetic pathways in microbes .

Pharmacokinetics

It’s known that the bioavailability of monoterpenoids can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .

Result of Action

The biological functions of this compound are reported to include anti-microbial, insecticidal, anti-inflammatory, anti-cancer, wound healing, analgesic, and neuronal responses . These effects are likely the result of this compound’s interaction with its biological targets.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of this compound. Furthermore, the presence of other compounds can influence the absorption and distribution of this compound in the body .

Biochemical Analysis

Biochemical Properties

Alpha-Fenchol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound interacts with GABA_A receptors, modulating their activity and potentially exerting anxiolytic effects .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to cope with oxidative damage . Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific sites on enzymes and receptors, leading to changes in their activity. For instance, the binding of this compound to acetylcholinesterase results in the inhibition of the enzyme’s activity, preventing the breakdown of acetylcholine . Additionally, this compound can activate or inhibit various signaling pathways, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . The exact temporal dynamics of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anxiolytic and anti-inflammatory effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The exact metabolic pathways and their regulation can vary depending on the organism and experimental conditions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can also be transported by specific transporters and binding proteins . The distribution of this compound within tissues can influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to specific compartments or organelles within the cell, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to its site of action. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biochemical effects.

Chemical Reactions Analysis

Alpha-Fenchol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of this compound yields fenchone . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically produces ketones, while reduction can yield alcohols .

Comparison with Similar Compounds

Alpha-Fenchol is similar to other monoterpenoids such as borneol and isopinocampheol. it is unique in its specific structural configuration and the distinct aroma it imparts. Borneol, for instance, has a different arrangement of atoms, leading to variations in its chemical properties and applications . Other similar compounds include propargyl alcohol and beta-Fenchyl alcohol, which share some structural similarities but differ in their specific functional groups and reactivity .

This compound stands out due to its unique combination of chemical properties, biological activities, and industrial applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIHUHQCLTYTSF-MRTMQBJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C1)C([C@H]2O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041205, DTXSID101014534
Record name (-)-alpha-Fenchol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-alpha-Fenchol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101014534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512-13-0, 14575-74-7
Record name (-)-α-Fenchol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512-13-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Fenchol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, (1S,2S,4R)-
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Record name (-)-alpha-Fenchol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-alpha-Fenchol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101014534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S-endo)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
Source European Chemicals Agency (ECHA)
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Record name .ALPHA.-FENCHYL ALCOHOL, (-)-
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